1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide
Description
This compound is a structurally complex small molecule featuring a piperidine-4-carboxamide core linked to a 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl moiety via an amide bond. A 5-chlorothiophene-2-sulfonyl group is appended to the piperidine nitrogen.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S3/c20-16-5-6-17(28-16)29(25,26)23-9-7-12(8-10-23)18(24)22-19-14(11-21)13-3-1-2-4-15(13)27-19/h5-6,12H,1-4,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHPYRLHNRMRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the chlorothiophene ring: This can be achieved through chlorination of thiophene derivatives under controlled conditions.
Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Synthesis of the benzothiophene moiety: This can be done through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Sulfonylation of the Piperidine Nitrogen
The 5-chlorothiophen-2-ylsulfonyl group is introduced via sulfonylation:
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Reaction : Piperidine-4-carboxamide reacts with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine or TEA) .
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Mechanism : Nucleophilic substitution at the sulfonyl chloride, forming a stable sulfonamide bond.
Key Findings :
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Steric hindrance from the 3-cyano group on the benzothiophene moiety necessitates prolonged reaction times (6–8 hours) .
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Yields range from 65% to 88% depending on solvent polarity (e.g., THF > DCM) .
Functional Group Transformations
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Nitrile Stability : The 3-cyano group on the benzothiophene remains intact under acidic/basic conditions but may undergo reduction to amine under catalytic hydrogenation (Pd/C, H₂) .
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Sulfonyl Group Reactivity : Resistant to hydrolysis but participates in SNAr reactions with electron-deficient aryl halides .
Biological Interactions and Selectivity
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Enzyme Binding : The sulfonamide moiety interacts with hydrophobic pockets in enzymes (e.g., soluble epoxide hydrolase), while the benzothiophene nitrile enhances metabolic stability .
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CYP450 Inhibition : The 5-chlorothiophene group reduces off-target interactions with cytochrome P450 isoforms .
Table 2: Biological Activity Data
| Assay | IC₅₀/EC₅₀ (nM) | Target | Source |
|---|---|---|---|
| Calcium flux (5-HT₂C) | 14.9 ± 8.8 | Serotonin receptor | |
| Epoxide hydrolase | 37.7 ± 7.6 | sEH |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| A | High purity, minimal byproducts | Costly coupling agents | 85 |
| B | Scalable, uses inexpensive reagents | Requires chiral resolution | 72 |
Scientific Research Applications
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide is expected to exhibit moderate solubility in polar solvents due to its functional groups while being less soluble in non-polar solvents. The mechanisms of action often involve interactions with biological targets such as enzymes or receptors, influencing gene expression and cellular metabolism.
Potential Applications:
- Anticancer Research : Similar compounds have shown promising results in treating various types of cancer by inhibiting specific enzymes involved in tumor growth.
- Neurological Disorders : The compound may interact with neurotransmitter systems, offering potential therapeutic effects for conditions such as depression or anxiety.
- Antimicrobial Activity : Its structural components suggest potential efficacy against bacterial infections.
Synthesis and Characterization
The synthesis of this compound involves several steps that may include:
- Reactions involving thiophene derivatives : These reactions can lead to the formation of thiophene sulfoxides and other substituted thiophene derivatives.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Research
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide ():
- Structural Differences : Replaces the piperidine-4-carboxamide and sulfonyl groups with an arylphenyl acetamide chain.
- Activity : Exhibits broad-spectrum antibacterial and antifungal activity, with MIC values ranging from 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans.
- Key Insight: The 3-cyano-benzothiophene scaffold is critical for activity, but the absence of a sulfonyl group may reduce metabolic stability compared to the target compound .
Antiviral Piperidine-4-Carboxamide Derivatives ()
Examples :
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- (R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structural Differences : Feature fluorobenzyl or methoxypyridyl substituents instead of the sulfonyl-thiophene and benzothiophene groups.
- Activity : Demonstrated inhibitory effects against SARS-CoV-2 main protease (M<sup>pro</sup>), with IC50 values <10 µM.
- Key Insight : The piperidine-4-carboxamide core is conserved, but the antiviral activity is driven by aromatic substituents that enhance hydrophobic interactions with viral enzymes .
Comparative Data Table
Key Insights and Limitations
- Structural-Activity Relationships (SAR): The 3-cyano-benzothiophene and sulfonyl groups in the target compound may synergize for dual functionality (e.g., antimicrobial and metabolic stability), but empirical validation is lacking .
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are extrapolated from analogs. Further crystallographic studies (e.g., using SHELX software for structure determination) could elucidate binding modes .
Biological Activity
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes a piperidine core with various functional groups that are known to influence biological activity. This article explores the compound's biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Piperidine ring : A common scaffold in pharmaceuticals.
- Chlorothiophene sulfonyl moiety : Known for its role in enzyme inhibition.
- Cyano group : Often associated with increased reactivity and biological interactions.
These structural components suggest that the compound may exhibit diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the piperidine framework .
- Introduction of the sulfonyl and cyano groups .
- Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The presence of the sulfonamide group is particularly noteworthy for its role in antibacterial action. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth against strains like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies:
- Acetylcholinesterase Inhibition : Compounds derived from piperidine structures have demonstrated significant inhibitory effects on acetylcholinesterase, making them candidates for treating neurodegenerative diseases .
- Urease Inhibition : Many sulfonamide derivatives have shown strong urease inhibitory activity, which can be beneficial in treating conditions like kidney stones .
Anticancer Activity
The structural complexity of this compound suggests potential anticancer properties. Similar thiophene derivatives have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Study 1: Antimicrobial Screening
A study evaluated a series of piperidine derivatives for their antimicrobial efficacy. The results indicated that compounds with chlorothiophene moieties exhibited moderate to strong activity against multiple bacterial strains .
Study 2: Enzyme Inhibition Assays
In vitro assays demonstrated that the compound significantly inhibited urease activity at low concentrations, supporting its potential use in therapeutic applications targeting urinary disorders .
Comparative Analysis of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1 | Contains cyano and chloro groups | Anticancer, antimicrobial |
| 2 | Lacks sulfonyl group | Antimicrobial |
| 3 | Dimethylthiophene core | Psychotropic effects |
This table illustrates how variations in structural features can lead to differences in biological activity among related compounds.
Q & A
Basic: What synthetic strategies are optimal for constructing the piperidine-4-carboxamide core in this compound?
Methodological Answer:
The synthesis of the piperidine-4-carboxamide moiety requires multi-step protocols. A common approach involves:
Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions to generate the piperidine backbone.
Sulfonylation: Reacting the piperidine intermediate with 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane with a base like triethylamine to introduce the sulfonyl group .
Carboxamide Coupling: Using peptide coupling reagents (e.g., HATU or EDC) to link the piperidine-4-carboxylic acid to the 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine fragment.
Critical Considerations:
- Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize side products (e.g., over-sulfonylation) .
- Monitor reaction progress via LC-MS and adjust solvent polarity (e.g., DMF vs. THF) to improve yields .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
Use a combination of:
NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., sulfonyl group at C2 of thiophene, cyano group on benzothiophene).
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the tetrahydrobenzothiophene ring .
High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₇ClN₃O₃S₂).
IR Spectroscopy: Identify key functional groups (e.g., S=O stretch at ~1350 cm⁻¹, C≡N at ~2250 cm⁻¹).
Data Validation: Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR shifts) .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
Molecular Docking: Use software like AutoDock Vina to dock the compound into target protein pockets (e.g., kinase domains). Key parameters:
- Flexible Ligand Sampling: Account for piperidine ring puckering and sulfonyl group orientation .
- Scoring Functions: Compare binding energies (ΔG) across multiple poses .
Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess stability of ligand-protein interactions (e.g., hydrogen bonds with cyano group, hydrophobic contacts with chlorothiophene) .
Free Energy Perturbation (FEP): Quantify affinity changes upon structural modifications (e.g., replacing Cl with F on thiophene) .
Contradiction Resolution: If experimental IC₅₀ values conflict with computational predictions, re-evaluate protonation states or solvation models .
Advanced: What statistical approaches resolve contradictions in catalytic efficiency data across studies?
Methodological Answer:
Meta-Analysis: Aggregate data from multiple studies (e.g., catalytic yields, reaction rates) using random-effects models to account for variability in experimental conditions .
Sensitivity Analysis: Identify outliers via Cook’s distance or leverage plots. For example, inconsistent yields may stem from uncontrolled humidity affecting hygroscopic intermediates .
Bayesian Inference: Update prior probabilities (e.g., expected reaction efficiency) with new data to reconcile discrepancies .
Case Study: If Study A reports 75% yield (THF, 60°C) and Study B reports 50% yield (DMF, 80°C), use factorial design to isolate temperature vs. solvent effects .
Advanced: How to design experiments to optimize reaction yields using factorial design?
Methodological Answer:
Factor Selection: Prioritize variables (e.g., temperature, solvent polarity, catalyst loading) via Pareto analysis .
2³ Full Factorial Design: Test all combinations of three factors at two levels (e.g., 60°C vs. 80°C, THF vs. DMF, 1 mol% vs. 5 mol% catalyst) .
Response Surface Methodology (RSM): Fit data to a quadratic model to identify optimal conditions. For example:
- Model Equation: Yield = 𝛽₀ + 𝛽₁(Temp) + 𝛽₂(Solvent) + 𝛽₁₂(Temp×Solvent) + 𝜀.
- Validation: Confirm predicted maxima with confirmatory runs .
Example: A study optimized Suzuki-Miyaura coupling for similar sulfonamides using RSM, achieving >90% yield .
Advanced: What mechanistic insights can be gained from kinetic studies of this compound’s degradation under acidic conditions?
Methodological Answer:
Pseudo-First-Order Kinetics: Monitor degradation (e.g., hydrolysis of sulfonyl group) via HPLC at varying pH (1–5).
Arrhenius Analysis: Determine activation energy (Eₐ) by testing rates at 25°C, 37°C, and 50°C .
Isotope Labeling: Use ¹⁸O-labeled H₂O to trace oxygen incorporation into degradation products .
Contradiction Analysis: If degradation rates conflict with computational predictions (e.g., DFT suggests stable sulfonamide), check for radical intermediates via ESR spectroscopy .
Advanced: How to evaluate the compound’s pharmacokinetic (PK) properties using in vitro assays?
Methodological Answer:
Caco-2 Permeability Assay: Measure apparent permeability (Papp) to predict intestinal absorption.
Microsomal Stability: Incubate with liver microsomes (human/rat) to calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
Plasma Protein Binding (PPB): Use equilibrium dialysis to determine free fraction (fu) .
Data Interpretation: Low fu (<5%) may explain poor in vivo efficacy despite high in vitro potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
